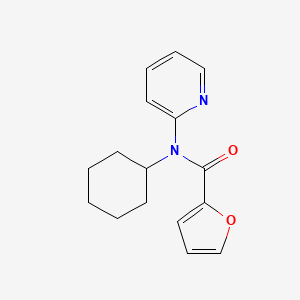
3-methoxy-N-(3-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(3-methylpyridin-2-yl)benzamide, also known as MPB-728, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells.
Biochemical and Physiological Effects
3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for studying the mechanisms of these diseases. However, one limitation of using 3-methoxy-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its low yield in the synthesis method, which could make it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for 3-methoxy-N-(3-methylpyridin-2-yl)benzamide research. One potential direction is to further investigate its anti-inflammatory and neuroprotective properties and its potential as a treatment for inflammatory bowel disease and neurodegenerative diseases. Another potential direction is to investigate its potential as a treatment for other diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to optimize the synthesis method of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide to increase its yield and availability for research purposes.
Conclusion
In conclusion, 3-methoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that has potential therapeutic properties and has been studied for its anti-inflammatory and neuroprotective effects. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells. 3-methoxy-N-(3-methylpyridin-2-yl)benzamide has several advantages and limitations for lab experiments, and future directions for research include investigating its potential as a treatment for various diseases and optimizing its synthesis method.
Synthesemethoden
The synthesis of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride, which is then reacted with 3-methoxyaniline to produce 3-methoxy-N-(3-methylpyridin-2-yl)benzamide. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory effects and has been suggested as a potential treatment for inflammatory bowel disease. In addition, 3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-methoxy-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-4-8-15-13(10)16-14(17)11-6-3-7-12(9-11)18-2/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRTELJNIEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(3-methylpyridin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)




![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)

![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)